molecular formula C13H12Cl2N2O2S B5516697 2,4-dichloro-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

2,4-dichloro-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B5516697
M. Wt: 331.2 g/mol
InChI Key: WXBPHLUVSBBTLU-UHFFFAOYSA-N
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Description

2,4-dichloro-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound with a complex structure that includes both aromatic and heterocyclic components

Scientific Research Applications

2,4-dichloro-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has several scientific research applications:

Safety and Hazards

The safety data sheet for 2,4-Dichloro-5-methylpyrimidine indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichloro-5-methylbenzenesulfonamide, which is then reacted with pyridin-4-ylmethylamine under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the biological pathways affected by the compound. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-9-6-13(12(15)7-11(9)14)20(18,19)17-8-10-2-4-16-5-3-10/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBPHLUVSBBTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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